molecular formula C11H16N2O2 B3025546 N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide CAS No. 91430-50-1

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide

Cat. No. B3025546
CAS RN: 91430-50-1
M. Wt: 208.26 g/mol
InChI Key: RUONZSDKKLBXFL-UHFFFAOYSA-N
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Description

The compound seems to be related to 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .


Synthesis Analysis

The synthesis of DMAEMA-based copolymers has been conducted through RAFT polymerization . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .


Molecular Structure Analysis

The molecular structure of DMAEMA is CH2=C(CH3)COOCH2CH2N(CH3)2 . The structure of the compound you’re asking about might be similar, but with a hydroxybenzamide group instead of the methacrylate group.


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .

Scientific Research Applications

HDAC Inhibition and Cancer Therapy

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide derivatives have been studied for their potential as histone deacetylase (HDAC) 6/8 dual inhibitors, which are valuable in cancer therapy. The study by Rodrigues et al. (2016) found that certain derivatives, such as (E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide, showed increased levels of acetylation of α-tubulin and inhibited cell migration, suggesting their potential in molecular therapies for cancer (Rodrigues et al., 2016).

Gastrointestinal Prokinetic Agent

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide derivatives have also been studied for their gastrointestinal prokinetic activity. Sakaguchi et al. (1992) synthesized and examined a range of these derivatives, finding that one such compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, exhibited balanced gastrointestinal prokinetic and antiemetic activities, making it a promising candidate for such applications (Sakaguchi et al., 1992).

Alzheimer's Disease Imaging

A derivative of N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide, namely 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile, has been used in conjunction with positron emission tomography to identify the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. This study by Shoghi-Jadid et al. (2002) suggests the usefulness of such derivatives in the diagnostic assessment and monitoring of Alzheimer’s disease (Shoghi-Jadid et al., 2002).

Drug Delivery Systems

The compound has been incorporated into hydrogels for drug delivery applications. Eswaramma et al. (2016) described pH-responsive hydrogels composed of 2-(dimethylamino)ethylmethacrylate and 2-hydroxyethylacrylate, showing potential for controlled drug release, particularly for anticancer drugs (Eswaramma et al., 2016).

Safety And Hazards

DMAEMA is considered hazardous. It is combustible, harmful if swallowed, fatal if inhaled, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

The synthesis and the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives are being explored . These materials have potential applications in various fields, especially in biomedical ones, including drug delivery systems, tissue engineering, and theranostics .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)8-7-12-11(15)9-5-3-4-6-10(9)14/h3-6,14H,7-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUONZSDKKLBXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406924
Record name N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide

CAS RN

91430-50-1
Record name N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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